
2-iodo-N'-(3-phenylpropanoyl)benzohydrazide
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Overview
Description
2-iodo-N’-(3-phenylpropanoyl)benzohydrazide is an organic compound with the molecular formula C16H15IN2O2 and a molecular weight of 394.21 g/mol . It is a derivative of benzohydrazide, featuring an iodine atom and a phenylpropanoyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-iodo-N’-(3-phenylpropanoyl)benzohydrazide typically involves the reaction of 2-iodobenzohydrazide with 3-phenylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
2-iodo-N’-(3-phenylpropanoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
2-iodo-N’-(3-phenylpropanoyl)benzohydrazide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-iodo-N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-iodo-N’-(3-phenylpropanoyl)benzohydrazide can be compared with other benzohydrazide derivatives, such as:
2-chloro-N’-(3-phenylpropanoyl)benzohydrazide: Similar structure but with a chlorine atom instead of iodine.
2-bromo-N’-(3-phenylpropanoyl)benzohydrazide: Similar structure but with a bromine atom instead of iodine.
N’-(3-phenylpropanoyl)benzohydrazide: Lacks the halogen atom, resulting in different reactivity and properties.
The presence of the iodine atom in 2-iodo-N’-(3-phenylpropanoyl)benzohydrazide imparts unique chemical reactivity and potential biological activities, distinguishing it from its analogs .
Properties
Molecular Formula |
C16H15IN2O2 |
---|---|
Molecular Weight |
394.21 g/mol |
IUPAC Name |
2-iodo-N'-(3-phenylpropanoyl)benzohydrazide |
InChI |
InChI=1S/C16H15IN2O2/c17-14-9-5-4-8-13(14)16(21)19-18-15(20)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20)(H,19,21) |
InChI Key |
YQTMXXGAXQMTIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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